molecular formula C6H9N3O B113219 2-Amino-3-ethoxypyrazine CAS No. 89464-86-8

2-Amino-3-ethoxypyrazine

Cat. No. B113219
CAS RN: 89464-86-8
M. Wt: 139.16 g/mol
InChI Key: ZULCYKWRRGZJJR-UHFFFAOYSA-N
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Description

2-Amino-3-ethoxypyrazine is a chemical compound with the molecular formula C6H9N3O . It has a molecular weight of 139.16 . The IUPAC name for this compound is 3-ethoxy-2-pyrazinamine .


Molecular Structure Analysis

The InChI code for 2-Amino-3-ethoxypyrazine is 1S/C6H9N3O/c1-2-10-6-5(7)8-3-4-9-6/h3-4H,2H2,1H3,(H2,7,8) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

2-Amino-3-ethoxypyrazine is a solid at room temperature . It has a density of 1.172g/cm3 and a boiling point of 254.1ºC at 760 mmHg .

Scientific Research Applications

Pharmacology

2-Amino-3-ethoxypyrazine: has potential applications in pharmacology due to its structural properties. It can be used as a building block in the synthesis of various pharmacologically active molecules. Its derivatives may exhibit properties such as enzyme inhibition, receptor antagonism, or agonism, which can be harnessed for therapeutic purposes .

Agriculture

In agriculture, 2-Amino-3-ethoxypyrazine could be explored for the development of novel agrochemicals. Its structure could serve as a scaffold for designing compounds with herbicidal or insecticidal activities, potentially contributing to pest control and crop protection strategies .

Food Industry

The food industry might utilize 2-Amino-3-ethoxypyrazine in flavor enhancement, particularly in products that require a roasted or nutty flavor profile. It could be involved in the Maillard reaction, which is responsible for the development of complex flavors during food processing .

Environmental Science

In environmental science, 2-Amino-3-ethoxypyrazine could be used as an analytical reagent for the detection of certain environmental pollutants. Its reactivity with specific contaminants could lead to colorimetric changes, facilitating easy monitoring of environmental samples .

Chemical Synthesis

This compound can play a role in chemical synthesis as a precursor or intermediate. Its incorporation into larger molecules could be crucial in synthesizing complex organic compounds, including polymers, dyes, and pharmaceuticals .

Material Science

2-Amino-3-ethoxypyrazine: may find applications in material science, particularly in the synthesis of novel materials with specific electronic or photonic properties. Its nitrogen-rich heterocyclic structure could be beneficial in creating advanced materials for electronic applications .

Analytical Chemistry

Analytical chemists could employ 2-Amino-3-ethoxypyrazine in the development of new assays and diagnostic tools. Its ability to react with various analytes could be used to design sensitive and selective detection methods .

Biochemistry

In biochemistry, 2-Amino-3-ethoxypyrazine could be used to study enzyme-substrate interactions, particularly those involving pyrazine derivatives. It could also serve as a model compound for understanding the biochemical pathways of similar heterocyclic amines .

Safety And Hazards

This compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-ethoxypyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-10-6-5(7)8-3-4-9-6/h3-4H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULCYKWRRGZJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80540156
Record name 3-Ethoxypyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-ethoxypyrazine

CAS RN

89464-86-8
Record name 3-Ethoxypyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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